molecular formula C9H14O B1293718 2,3,4,5-Tetramethyl-2-cyclopentenone CAS No. 54458-61-6

2,3,4,5-Tetramethyl-2-cyclopentenone

Cat. No.: B1293718
CAS No.: 54458-61-6
M. Wt: 138.21 g/mol
InChI Key: ARUAYSANQMCCEN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethyl-2-cyclopentenone is an organic compound with the molecular formula C9H14O. It is a cyclopentenone derivative characterized by the presence of four methyl groups attached to the cyclopentene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and functional materials .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetramethyl-2-cyclopentenone plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound also interacts with proteins and other biomolecules, forming complexes that can influence biochemical pathways. These interactions are crucial for the compound’s role in metabolic processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the safe and effective dosage of the compound for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic state of the cell. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific tissues, thereby affecting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetramethyl-2-cyclopentenone can be synthesized through several methods. One common method involves the reaction of a ketone with titanium trichloropropoxy and acetaldehyde. The reaction is typically carried out in a solvent such as butyl acetate, with anhydrous magnesium chloride as a catalyst. The reaction mixture is heated to 90°C, and acetaldehyde is added dropwise over three hours. The reaction is then continued for an additional hour before being cooled and hydrolyzed with aqueous acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Fractional distillation is often employed to purify the product, ensuring a high degree of purity for subsequent applications .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetramethyl-2-cyclopentenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,3,4,5-Tetramethyl-2-cyclopentenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3,4,5-Tetramethyl-2-cyclopenten-1-one
  • 2,3,4,5-Tetramethylcyclopent-2-en-1-one
  • 2,3,4,5-Tetramethylcyclopentadienone

Uniqueness: 2,3,4,5-Tetramethyl-2-cyclopentenone is unique due to its specific substitution pattern on the cyclopentene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. Its ability to act as an intermediate in the synthesis of chiral pre-ligands and other complex molecules highlights its versatility and importance in organic synthesis .

Properties

IUPAC Name

2,3,4,5-tetramethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-6(2)8(4)9(10)7(5)3/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUAYSANQMCCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969620
Record name 2,3,4,5-Tetramethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54458-61-6
Record name 2,3,4,5-Tetramethyl-2-cyclopentenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54458-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopenten-1-one, 2,3,4,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054458616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetramethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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